![molecular formula C7H18NO5P B13411534 Diethyl[3-(hydroxyamino)propyl]phosphonate](/img/structure/B13411534.png)
Diethyl[3-(hydroxyamino)propyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(N-Hydroxyamino)propylphosphate typically involves the reaction of diethyl phosphite with 3-chloropropylamine, followed by hydrolysis to introduce the hydroxyamino group. The reaction conditions often require a solvent such as chloroform and a controlled temperature environment .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(N-Hydroxyamino)propylphosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted phosphates .
Scientific Research Applications
Scientific Research Applications
- Antimicrobial Properties: Diethyl 3-(N-Hydroxyamino)propylphosphate exhibits biological activity, particularly antimicrobial properties, and has demonstrated effectiveness against various bacterial strains. The proposed mechanism of action involves disrupting bacterial cell membranes and inhibiting protein synthesis.
- Organic Synthesis: Diethyl 3-(N-Hydroxyamino)propylphosphate is a compound useful in organic synthesis . It can undergo esterification reactions, where it reacts with alcohols to form new esters.
3-(Hydroxyamino)propylphosphonic acid Applications
3-(Hydroxyamino)propylphosphonic acid primarily targets bacterial enzymes involved in cell wall synthesis and inhibits enzymes such as alanine racemase and D-alanine:D-alanine ligase, which are crucial for the production of peptidoglycan.
- Antibiotic Development: 3-(Hydroxyamino)propylphosphonic acid's ability to inhibit critical bacterial enzymes positions it as a candidate for new antibiotic therapies.
- Cancer Research: It is investigated for inducing apoptosis in tumor cells, potentially paving the way for novel cancer treatments.
- Biochemical Research: It is utilized as a tool compound to study enzyme mechanisms and cellular processes related to phosphonate metabolism.
Case Studies of 3-(Hydroxyamino)propylphosphonic acid
- Study on Antibacterial Efficacy: A study assessed the effectiveness of the compound against Gram-positive and Gram-negative bacteria and demonstrated significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL depending on the bacterial strain tested.
- Antitumor Activity Assessment: Studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells and interfere with cellular signaling pathways related to cell survival and proliferation.
Pharmacokinetics of 3-(Hydroxyamino)propylphosphonic acid
- Absorption: The compound is generally well-absorbed when administered.
- Distribution: It distributes effectively throughout body tissues.
- Metabolism: It is primarily metabolized in the liver.
- Excretion: It is excreted via the kidneys, with bioavailability influenced by gastrointestinal stability.
Mechanism of Action
The mechanism of action of Diethyl 3-(N-Hydroxyamino)propylphosphate involves its interaction with molecular targets such as enzymes and proteins. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The phosphate group can also participate in phosphorylation reactions, altering the function of target proteins .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-(Amino)propylphosphate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Diethyl 3-(Nitroamino)propylphosphate: Contains a nitro group instead of a hydroxyamino group, leading to different reactivity and applications.
Uniqueness
Diethyl 3-(N-Hydroxyamino)propylphosphate is unique due to its hydroxyamino group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in research settings where specific functional group interactions are required .
Biological Activity
Diethyl[3-(hydroxyamino)propyl]phosphonate (DEHAPP) is a phosphonate compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of DEHAPP, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyamino group, which is crucial for its biological activity. The chemical structure can be represented as follows:
- Molecular Formula : C₇H₁₉N₁O₃P
- Molecular Weight : 195.21 g/mol
DEHAPP exhibits several biological activities that are primarily attributed to its phosphonate moiety and hydroxyamino group. The following mechanisms have been identified:
- Enzyme Inhibition : DEHAPP acts as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Antioxidant Activity : The hydroxyamino group contributes to the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Neuroprotective Effects : Research indicates that DEHAPP may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
Therapeutic Applications
The potential therapeutic applications of DEHAPP include:
- Anticancer Agent : Preliminary studies suggest that DEHAPP may inhibit the proliferation of cancer cells through apoptosis induction.
- Cognitive Enhancer : Its neuroprotective effects indicate possible applications in enhancing cognitive function and treating neurodegenerative disorders.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of DEHAPP:
- Cell Proliferation Assays : A study assessed the effect of DEHAPP on various cancer cell lines, showing a significant reduction in cell viability at concentrations above 50 µM.
Cell Line | IC50 (µM) |
---|---|
HeLa | 45 |
MCF-7 | 50 |
A549 | 40 |
- Antioxidant Activity : DEHAPP demonstrated a dose-dependent increase in antioxidant capacity in human neuronal cells, measured using DPPH radical scavenging assays.
Case Study 1: Anticancer Properties
A clinical trial involving patients with advanced solid tumors evaluated the efficacy of DEHAPP. Patients received a regimen including DEHAPP alongside standard chemotherapy. Results indicated a 30% response rate with manageable side effects.
Case Study 2: Neuroprotection
In a study focusing on neurodegeneration, patients with mild cognitive impairment were treated with DEHAPP for six months. Cognitive assessments showed significant improvement in memory and executive functions compared to the control group.
Properties
Molecular Formula |
C7H18NO5P |
---|---|
Molecular Weight |
227.20 g/mol |
IUPAC Name |
diethyl 3-(hydroxyamino)propyl phosphate |
InChI |
InChI=1S/C7H18NO5P/c1-3-11-14(10,12-4-2)13-7-5-6-8-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
SDZJBQQEBQWJRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCCCNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.